molecular formula C9H8ClNO3 B571251 Phenylalanine,  4-chloro--bta--oxo- CAS No. 121487-19-2

Phenylalanine, 4-chloro--bta--oxo-

Cat. No.: B571251
CAS No.: 121487-19-2
M. Wt: 213.617
InChI Key: LUQOFEYOWHZDKR-UHFFFAOYSA-N
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Description

The compound "Phenylalanine, 4-chloro-bta-oxo-" (referred to hereafter as 4-Cl-Phe-oxo) is a derivative of the aromatic amino acid L-phenylalanine, characterized by a para-chlorinated phenolic moiety and an oxo (keto) functional group. OTA consists of a dihydroisocoumarin group amide-linked to L-phenylalanine, with a para-chlorophenolic substituent .

Properties

CAS No.

121487-19-2

Molecular Formula

C9H8ClNO3

Molecular Weight

213.617

IUPAC Name

2-amino-3-(4-chlorophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C9H8ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7H,11H2,(H,13,14)

InChI Key

LUQOFEYOWHZDKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(C(=O)O)N)Cl

Synonyms

Phenylalanine, 4-chloro--bta--oxo-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

L-Phenylalanine: The parent amino acid with a benzyl side chain.

Ochratoxin A (OTA): A mycotoxin featuring a para-chlorophenolic group and dihydroisocoumarin linked to phenylalanine .

Tyrosine and Tryptophan: Aromatic amino acids with hydroxyl (Tyrosine) and indole (Tryptophan) substituents.

N-[3-(4-Ethylphenyl)-1-oxo-2-propenyl]-L-phenylalanine : A synthetic derivative with an ethylphenyl and oxo-propenyl group (CAS 110105-20-9) .

3-Bromo-beta-phenylalanine : A halogenated variant with a bromo substituent .

Structural Differences :

  • 4-Cl-Phe-oxo vs.
  • 4-Cl-Phe-oxo vs. OTA: Both share a para-chlorophenolic group, but OTA includes a complex dihydroisocoumarin backbone, likely increasing its molecular rigidity and toxicity .
  • 4-Cl-Phe-oxo vs. Tyrosine/Tryptophan : Tyrosine’s hydroxyl group increases hydrophilicity, while tryptophan’s indole ring enables stronger hydrophobic and van der Waals interactions. The chloro and oxo groups in 4-Cl-Phe-oxo may prioritize distinct aggregation pathways .

Physicochemical Properties

Property 4-Cl-Phe-oxo (Inferred) L-Phenylalanine OTA Tyrosine
Molecular Formula C₉H₈ClNO₂ (est.) C₉H₁₁NO₂ C₂₀H₁₈ClNO₆ C₉H₁₁NO₃
Hydrophobicity High (Cl, oxo) Moderate Very High Low (OH group)
Aggregation Propensity High (π-π stacking) Moderate Extreme (fibrils) Low
  • Aggregation Behavior: Molecular dynamics simulations show that aromatic amino acids like phenylalanine form nanostructures (e.g., fibers) via hydrophobic and π-π interactions. The chloro and oxo groups in 4-Cl-Phe-oxo likely enhance aggregation kinetics compared to unmodified phenylalanine . OTA, however, forms toxic fibrillar aggregates due to its extended conjugated system .

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